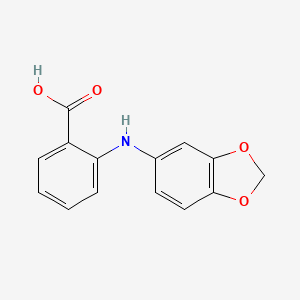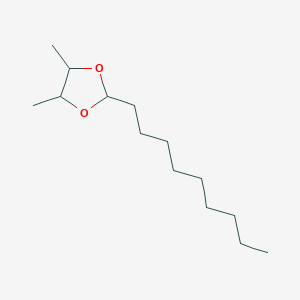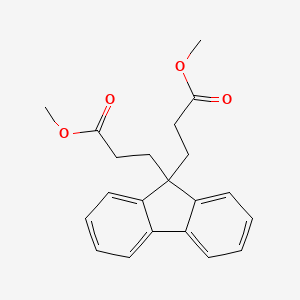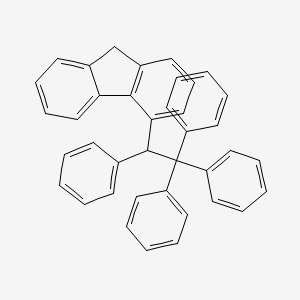
4-(1,2,2,2-tetraphenylethyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a fluorene core substituted with a tetraphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene typically involves the reaction of fluorene with tetraphenylethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can lead to the formation of hydrofluorenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorene core or the tetraphenylethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce hydrofluorenes.
Scientific Research Applications
4-(1,2,2,2-Tetraphenylethyl)-9H-fluorene has several scientific research applications, including:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: It is investigated for use in organic photovoltaic cells and field-effect transistors.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene involves its interaction with molecular targets and pathways within a given system. In organic electronics, the compound’s electronic properties enable it to function as a semiconductor, facilitating charge transport. In biological applications, its fluorescence properties allow it to be used as a probe for imaging specific cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,2,2,2-tetraphenylethyl)-9H-fluorene include other fluorene derivatives and tetraphenylethylene-substituted compounds. Examples include:
- 9,9’-Bifluorene
- 2,7-Dibromo-9H-fluorene
- Tetraphenylethylene
Uniqueness
The uniqueness of this compound lies in its combination of a fluorene core with a tetraphenylethyl group, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Properties
CAS No. |
5470-62-2 |
|---|---|
Molecular Formula |
C39H30 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
4-(1,2,2,2-tetraphenylethyl)-9H-fluorene |
InChI |
InChI=1S/C39H30/c1-5-16-29(17-6-1)38(36-27-15-19-31-28-30-18-13-14-26-35(30)37(31)36)39(32-20-7-2-8-21-32,33-22-9-3-10-23-33)34-24-11-4-12-25-34/h1-27,38H,28H2 |
InChI Key |
OKPMFVSHXLHSSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


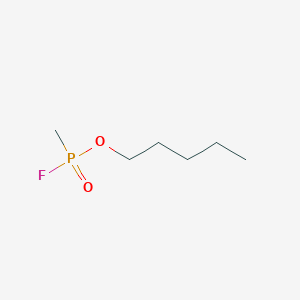
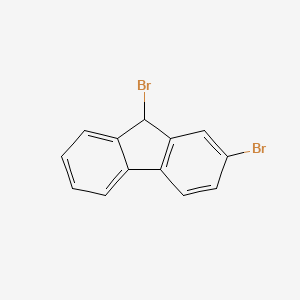
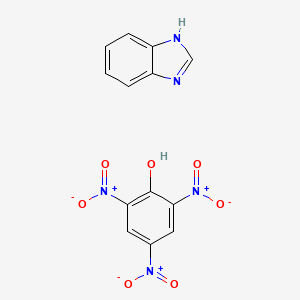
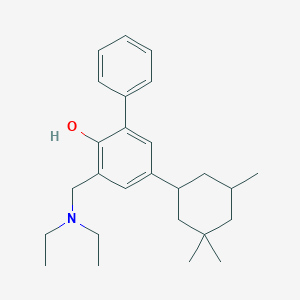
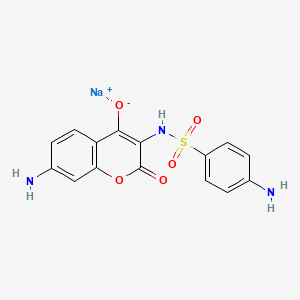
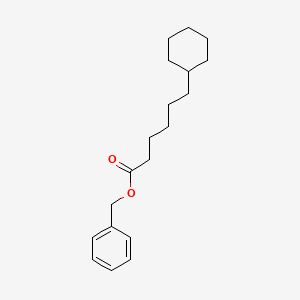
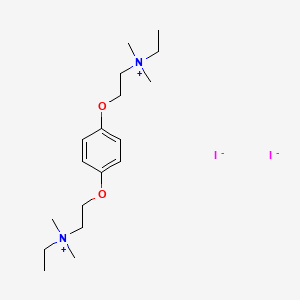
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
